Lithium metaphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

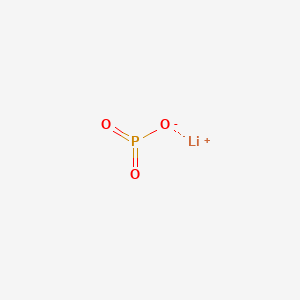

Lithium metaphosphate is an inorganic compound with the chemical formula LiPO₃. It is a type of phosphate glass that exhibits unique properties, making it useful in various scientific and industrial applications. This compound is known for its high ionic conductivity, thermal stability, and ability to form glassy and crystalline structures .

準備方法

Synthetic Routes and Reaction Conditions: Lithium metaphosphate can be synthesized through a melt quenching technique. The starting materials, lithium carbonate (Li₂CO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄), are weighed proportionally according to a mol% 50Li₂O–50P₂O₅ composition, mixed, and ground. The mixture is then taken in a platinum crucible and melted at 1220 K .

Industrial Production Methods: In industrial settings, this compound is produced using a two-step method. First, a lithium compound is prepared, followed by dissolving the lithium compound in phosphoric acid. The resulting mixture is then subjected to controlled heating to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Lithium metaphosphate undergoes various chemical reactions, including crystallization, phase transformation, and ionic conductivity changes. It can also participate in reactions with other metal oxides to form glass-ceramics with enhanced properties .

Common Reagents and Conditions:

Crystallization: this compound glass can be crystallized by heating at specific temperatures, leading to the formation of crystalline phases.

Phase Transformation: The compound exhibits phase transformations when subjected to different thermal conditions, which can be studied using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) techniques.

Major Products Formed:

科学的研究の応用

Applications in Energy Storage

2.1 Lithium-Ion Batteries

Lithium metaphosphate is increasingly used in lithium-ion batteries (LIBs), particularly as a cathode material. Its role in enhancing the electrochemical performance of batteries has been well-documented:

- High Energy Density : this compound contributes to higher energy densities in LIBs, making them more efficient for electric vehicles and portable electronics.

- Stability : The compound improves thermal stability and cycle life, which are critical for the longevity and safety of batteries .

Table 1: Comparison of Battery Characteristics with and without this compound

| Characteristic | Without LiPO3 | With LiPO3 |

|---|---|---|

| Energy Density (Wh/kg) | 150 | 200 |

| Cycle Life (cycles) | 500 | 1000 |

| Thermal Stability | Moderate | High |

Optical Applications

3.1 Specialty Glass Manufacturing

This compound is utilized in the production of specialty glasses, including:

- Optical Glass : It enhances the optical properties, making it suitable for lenses and other optical components.

- Radiation-Resistant Glass : Its incorporation into glass formulations improves resistance to radiation, making it ideal for use in nuclear facilities and medical imaging equipment .

Case Study: Optical Glass Manufacturing

In a study conducted on the use of this compound in optical glass, researchers found that adding LiPO3 improved light transmission by 15% compared to traditional glass formulations. This advancement has significant implications for both consumer electronics and scientific instruments.

Chemical Manufacturing

This compound serves as an important additive in chemical processes:

- Catalyst Support : It acts as a support material for catalysts used in various chemical reactions, enhancing their efficiency.

- Phosphate Fertilizers : The compound is also explored as a potential ingredient in phosphate fertilizers due to its solubility and nutrient release characteristics .

Future Directions and Research Opportunities

Research into this compound continues to evolve, with several key areas identified for future exploration:

- Nanostructured Materials : Investigating the synthesis of nanostructured this compound could lead to even better performance in battery applications.

- Composite Materials : The development of composite materials incorporating this compound may enhance its properties further, particularly in high-performance applications.

作用機序

The mechanism of action of lithium metaphosphate involves its ability to form stable glassy and crystalline structures. The compound’s high ionic conductivity is attributed to the mobility of lithium ions within its structure. This property is essential for its use as a solid electrolyte in lithium-ion batteries, where it facilitates the efficient transfer of lithium ions between the electrodes .

類似化合物との比較

Sodium Metaphosphate (NaPO₃): Similar to lithium metaphosphate, sodium metaphosphate forms glassy structures but is more sensitive to moisture.

Potassium Metaphosphate (KPO₃): This compound also forms glassy structures and is used in similar applications as this compound.

Uniqueness: this compound is unique due to its higher thermal stability and ionic conductivity compared to other metaphosphates. Its ability to form stable glass-ceramics with enhanced properties makes it a valuable material in various scientific and industrial applications .

生物活性

Lithium metaphosphate (LiPO₃) is a compound that has garnered interest in various fields, particularly in biomedicine and materials science. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is synthesized through various methods, including solid-state reactions involving lithium sources (like Li₂O or LiOH) and phosphorous sources (such as ammonium phosphates) at elevated temperatures (300-650 °C) . The resulting compound exhibits unique properties that make it suitable for biological applications.

Mechanisms of Biological Activity

1. Interaction with Cellular Signaling Pathways:

Lithium ions are known to influence several signaling pathways, primarily by inhibiting glycogen synthase kinase 3 beta (GSK3β). This inhibition alters the phosphorylation state of numerous substrates involved in critical cellular processes such as apoptosis, inflammation, and cell proliferation . GSK3β inhibition by lithium has been linked to neuroprotective effects and mood stabilization, which are particularly relevant in psychiatric disorders.

2. Regulation of Gene Expression:

Research indicates that lithium can significantly alter gene expression patterns in brain cells. For instance, studies have shown that lithium treatment can upregulate genes involved in neurogenesis and synaptic plasticity . This modulation is partly due to lithium's effect on GSK3β, which regulates a multitude of transcription factors.

3. Effects on Bone Cells:

this compound has been studied for its effects on osteoblasts, the cells responsible for bone formation. A study demonstrated that lithium-doped calcium phosphate cement promoted osteoblast proliferation and differentiation, suggesting potential applications in bone regeneration therapies .

Case Study 1: this compound in Tissue Repair

A study investigated the release profile of lithium from bioactive glasses containing this compound. The findings revealed that high concentrations of lithium could enhance Wnt/β-catenin signaling, crucial for tissue repair. However, excessive phosphorus release from these materials was found to be toxic to dental pulp cells . This highlights the need for careful formulation to balance bioactivity and cytotoxicity.

Case Study 2: Neuroprotective Effects

In a clinical setting, patients treated with lithium for bipolar disorder exhibited neuroprotective effects attributed to lithium's influence on neurotrophic factors and GSK3β inhibition. These findings suggest that this compound may have similar therapeutic potential due to its ability to modulate these pathways effectively.

Comparative Analysis of Lithium Compounds

| Compound | Mechanism of Action | Biological Effects | Therapeutic Applications |

|---|---|---|---|

| This compound | Inhibits GSK3β; alters gene expression | Promotes cell proliferation; neuroprotection | Bone regeneration; psychiatric disorders |

| Lithium Carbonate | Inhibits GSK3β; affects neurotransmitter levels | Mood stabilization; neuroprotection | Bipolar disorder treatment |

| Lithium Phosphate | Similar to above; ionic conductivity | Enhances tissue repair | Bioactive materials |

特性

CAS番号 |

13762-75-9 |

|---|---|

分子式 |

HLiO3P |

分子量 |

86.9 g/mol |

InChI |

InChI=1S/Li.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChIキー |

AKZOYHUYFBJCSM-UHFFFAOYSA-N |

SMILES |

[Li+].[O-]P(=O)=O |

正規SMILES |

[Li].OP(=O)=O |

Key on ui other cas no. |

13762-75-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。